7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of the thiadiazole ring, known for its versatile biological activities, adds to the compound’s significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions . The chromeno[2,3-c]pyrrole moiety is then introduced through a series of condensation reactions involving appropriate aldehydes and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially unique properties .
Scientific Research Applications
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various biological targets, including enzymes and receptors, potentially disrupting cellular processes such as DNA replication and protein synthesis . This disruption can lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chromeno[2,3-c]pyrrole Derivatives: Compounds with this moiety are known for their diverse biological activities and are used in the development of various therapeutic agents.
Uniqueness
This combination enhances its biological activity and makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H14ClN3O3S |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H14ClN3O3S/c1-2-15-23-24-21(29-15)25-17(11-6-4-3-5-7-11)16-18(26)13-10-12(22)8-9-14(13)28-19(16)20(25)27/h3-10,17H,2H2,1H3 |
InChI Key |
VJUXSPIAKYUQME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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